1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H13ClN2O3S and its molecular weight is 336.79. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The chemical structure of 1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is characterized by the presence of both chlorophenyl and oxoindolinyl groups attached to a methanesulfonamide moiety. This compound is part of a broader class of compounds known for their diverse chemical properties and potential biological activities. Studies on similar sulfonamide structures have explored their conformation, hydrogen bonding, and molecular interactions, which are crucial for understanding their potential applications in scientific research. For example, the structure of N-(2,3-Dichlorophenyl)methanesulfonamide, which shares a similar chlorophenyl group, has been examined for its conformation and hydrogen bonding patterns, shedding light on how such compounds might interact with biological receptors (Gowda, Foro, & Fuess, 2007).
Photo-induced Reactions and Synthesis Methods
The compound's indolinyl group is relevant to its potential applications in photo-induced reactions and synthetic chemistry. A study reported a photo-induced, catalyst-free reaction involving a similar compound, which highlights the potential of this compound in synthetic applications where light-induced reactions are advantageous. The incorporation of a sulfonyl group through such reactions could be a key feature in designing novel compounds with specific properties (Zhou, Xia, & Wu, 2016).
Potential Biological Applications
While specific studies on the biological applications of this compound are not available, research on related sulfonamide compounds provides insights into their potential uses. Sulfonamides are known for their diverse biological activities, including enzyme inhibition. For instance, quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase, an enzyme involved in protein synthesis and regulation. This suggests that compounds like this compound could be explored for their inhibitory effects on similar biological targets (Huang et al., 2006).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-10(6-12)9-22(20,21)18-13-4-5-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHCOSMMSHFEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.